molecular formula C16H17N3O4S B11512335 N-Furan-2-ylmethyl-N-(3-p-tolyl-[1,2,4]oxadiazol-5-ylmethyl)-methanesulfonamide

N-Furan-2-ylmethyl-N-(3-p-tolyl-[1,2,4]oxadiazol-5-ylmethyl)-methanesulfonamide

Cat. No.: B11512335
M. Wt: 347.4 g/mol
InChI Key: CDWDBQTWOQKRDS-UHFFFAOYSA-N
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Description

N-Furan-2-ylmethyl-N-(3-p-tolyl-[1,2,4]oxadiazol-5-ylmethyl)-methanesulfonamide is a complex organic compound that features a furan ring, a tolyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Furan-2-ylmethyl-N-(3-p-tolyl-[1,2,4]oxadiazol-5-ylmethyl)-methanesulfonamide typically involves multiple steps, starting with the preparation of the furan and oxadiazole intermediates. The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds, while the oxadiazole ring is often formed via the reaction of hydrazides with carboxylic acids or their derivatives.

  • Step 1: Synthesis of Furan Intermediate

      Reagents: 1,4-dicarbonyl compounds, acid catalyst

      Conditions: Cyclization reaction under reflux

  • Step 2: Synthesis of Oxadiazole Intermediate

      Reagents: Hydrazides, carboxylic acids or derivatives

      Conditions: Condensation reaction under heating

  • Step 3: Coupling Reaction

      Reagents: Furan intermediate, oxadiazole intermediate, methanesulfonyl chloride

      Conditions: Coupling reaction under basic conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Furan-2-ylmethyl-N-(3-p-tolyl-[1,2,4]oxadiazol-5-ylmethyl)-methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group in the oxadiazole ring can be reduced to an amine.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) under aprotic conditions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Furan-2-ylmethyl-N-(3-p-tolyl-[1,2,4]oxadiazol-5-ylmethyl)-methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-Furan-2-ylmethyl-N-(3-p-tolyl-[1,2,4]oxadiazol-5-ylmethyl)-methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • **N-(furan-2-ylmethyl)-2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline
  • **N-(furan-2-ylmethyl)-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide

Uniqueness

N-Furan-2-ylmethyl-N-(3-p-tolyl-[1,2,4]oxadiazol-5-ylmethyl)-methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H17N3O4S

Molecular Weight

347.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]methanesulfonamide

InChI

InChI=1S/C16H17N3O4S/c1-12-5-7-13(8-6-12)16-17-15(23-18-16)11-19(24(2,20)21)10-14-4-3-9-22-14/h3-9H,10-11H2,1-2H3

InChI Key

CDWDBQTWOQKRDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN(CC3=CC=CO3)S(=O)(=O)C

Origin of Product

United States

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